3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Description

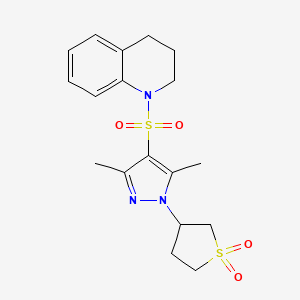

This compound is a heterocyclic molecule featuring:

- A 3,5-dimethyl-1H-pyrazole core, which is substituted at the 4-position.

- A 3,4-dihydroquinoline moiety linked via a sulfonyl group (-SO₂-) to the pyrazole.

- A tetrahydrothiophene 1,1-dioxide ring connected to the pyrazole’s nitrogen.

The dihydroquinoline component may confer biological activity due to its aromatic and planar structure, which is often associated with receptor binding .

Properties

IUPAC Name |

3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]thiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-13-18(14(2)21(19-13)16-9-11-26(22,23)12-16)27(24,25)20-10-5-7-15-6-3-4-8-17(15)20/h3-4,6,8,16H,5,7,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTVMAULMSVYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves multiple steps, typically starting from commercially available starting materials. Each step demands precise control of reaction conditions, including temperature, solvents, and catalysts, to ensure the formation of the desired compound with high purity and yield.

Industrial Production Methods: On an industrial scale, the preparation of this compound would likely involve optimizing the synthetic route to minimize costs and environmental impact. This might include the development of more efficient catalysts, solvent recycling, and byproduct management to enhance the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. Each reaction type exploits different aspects of its chemical structure, providing multiple pathways for modification and functionalization.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve controlling the reaction environment through temperature, pressure, and solvent choice to drive the reaction to completion.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of oxygen functionalities. Substitution reactions could introduce various functional groups, further diversifying the compound's chemical landscape.

Scientific Research Applications

Anticancer Research

One of the prominent applications of this compound is in the field of anticancer research. The sulfonamide group in its structure has been associated with inhibitory effects on various cancer cell lines. Studies have shown that derivatives of quinoline and pyrazole compounds can exhibit significant anticancer activities due to their ability to interfere with cellular signaling pathways related to tumor growth and metastasis .

Anti-inflammatory Agents

The compound's structural components suggest potential as anti-inflammatory agents. Research indicates that similar compounds can inhibit the NF-κB pathway, which is crucial in inflammation and cancer progression. This makes the compound a candidate for further development as a therapeutic agent in inflammatory diseases .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are overexpressed in various diseases, including cancer and inflammatory disorders. For instance, it may act as an inhibitor of cyclooxygenase enzymes, which are involved in the inflammatory response .

Antimicrobial Properties

Emerging studies have suggested that compounds with similar structures possess antimicrobial properties against a range of pathogens. This could lead to its use in developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of sulfonamide derivatives on human cancer cell lines. The results indicated that compounds similar to 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers synthesized a series of pyrazole derivatives and tested their effects on NF-κB inhibition. One derivative showed a significant reduction in pro-inflammatory cytokines in vitro, indicating potential for therapeutic use against chronic inflammatory conditions .

Mechanism of Action

The mechanism by which 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide exerts its effects involves its interactions at the molecular level. The sulfonyl and pyrazolyl groups are likely key players in binding to specific targets, influencing their activity through electron donation or withdrawal. Pathways involved might include enzyme inhibition, receptor modulation, or altering signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of sulfonated dihydroquinoline and tetrahydrothiophene dioxide. Below is a comparative analysis with analogs from literature:

Crystallographic and Computational Analysis

- Structural characterization of such compounds typically employs X-ray crystallography refined via programs like SHELXL (), which is critical for confirming stereochemistry and intermolecular interactions .

- Computational modeling (e.g., DFT) could predict electronic effects of the sulfonyl group on the pyrazole’s reactivity.

Biological Activity

The compound 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a novel pyrazole derivative characterized by its complex structure and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 286.37 g/mol. The compound features a tetrahydrothiophene ring and a sulfonamide group attached to a pyrazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anticancer : Many pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines.

- Antibacterial and Antifungal : The sulfonamide group enhances the antibacterial properties of these compounds.

- Anti-inflammatory : Pyrazole derivatives are known to inhibit inflammatory pathways.

- Antioxidant : Some studies suggest that these compounds can scavenge free radicals.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazoles often inhibit enzymes involved in cancer cell proliferation and inflammation.

- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins within cells, altering their function.

- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in malignant cells.

Synthesis and Characterization

The synthesis of the compound involves multiple steps, typically starting from commercially available precursors. The following table summarizes the key steps in the synthesis process:

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 3,4-Dihydroquinoline + Sulfonyl Chloride | Base (e.g., NaOH), solvent (e.g., DMF) | 85% |

| 2 | Intermediate + Dimethylpyrazole | Heat (reflux) | 75% |

| 3 | Final product isolation | Crystallization | 90% |

Case Studies

Several studies have investigated the biological activity of similar pyrazole derivatives:

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole and tetrahydrothiophene moieties. For example, sulfonylation of the pyrazole ring using 3,4-dihydroquinoline sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) is critical to avoid hydrolysis. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate intermediates . Side reactions like over-sulfonylation can be mitigated by controlling stoichiometry (1:1.05 molar ratio) and reaction time (<4 hours).

Q. How should researchers characterize the compound’s structural and electronic properties?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substitution patterns on the pyrazole and sulfonyl groups .

- X-ray crystallography : To resolve stereochemistry of the tetrahydrothiophene 1,1-dioxide ring and confirm sulfonamide linkage geometry .

- Mass spectrometry (HRMS) : For molecular ion validation (e.g., ESI+ mode).

- DFT calculations : To model electronic effects of the sulfonyl-dihydroquinoline group on the pyrazole’s reactivity .

Q. What solubility and stability challenges are anticipated in experimental workflows?

- Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water, methanol) due to its hydrophobic sulfonyl and tetrahydrothiophene groups. Use DMSO or DMF for stock solutions (1–10 mM), and confirm stability via HPLC-UV (λ = 254 nm) over 24 hours at 4°C. Degradation products (e.g., sulfonic acid derivatives) may form under acidic/basic conditions; maintain neutral pH during storage .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonylation and pyrazole functionalization be experimentally validated?

- Methodological Answer :

- Kinetic studies : Monitor sulfonylation progress via in-situ IR spectroscopy (S=O stretching at 1150–1250 cm⁻¹) to identify rate-limiting steps .

- Isotopic labeling : Use S-labeled sulfonyl chloride to trace sulfonamide bond formation via mass spectrometry .

- Competitive reactions : Introduce alternative nucleophiles (e.g., amines) to test regioselectivity of the pyrazole’s N-1 position .

Q. How should contradictory data on biological activity be resolved?

- Methodological Answer : If conflicting results arise (e.g., cytotoxicity vs. inactivity in kinase assays):

- Replicate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays).

- Probe solubility artifacts : Compare activity in DMSO vs. cyclodextrin-complexed formulations .

- Validate target engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Q. What computational strategies are optimal for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with flexible sulfonyl-dihydroquinoline side chains to account for conformational changes .

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water model) to assess stability of predicted binding poses.

- Free-energy calculations : Apply MM-PBSA to rank binding affinities for homologous targets (e.g., kinase isoforms) .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Methodological Answer :

- Core modifications : Replace tetrahydrothiophene 1,1-dioxide with other sulfones (e.g., thiolane dioxide) to test ring strain effects .

- Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃) at pyrazole C-3/C-5 to modulate electronic density .

- Bioisosteric replacement : Substitute dihydroquinoline with indoline or tetrahydroisoquinoline to evaluate π-stacking interactions .

Q. What analytical methods are critical for detecting degradation products under stress conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 40°C for 48 hours.

- LC-MS/MS analysis : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water to identify hydrolyzed or oxidized byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.